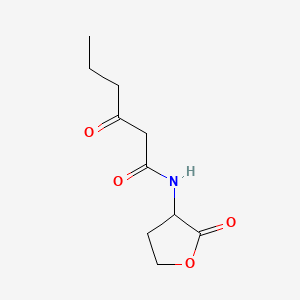

3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide

Description

N-(3-Oxohexanoyl)homoserine lactone has been reported in Aliivibrio fischeri with data available.

cpd synthesized by luminous bacteria excreted into medium that induces luciferase synthesis at threshold concentration; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998213 |

Source

|

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76924-95-3 |

Source

|

| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: Synthesis, Biological Activity, and Research Applications

This guide provides a comprehensive technical overview of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a key bacterial signaling molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, purification, characterization, and its multifaceted biological roles. We will explore its function in bacterial communication, its interaction with host systems, and provide detailed protocols for its study.

Introduction: Unveiling a Molecular Language

This compound, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), is a seminal member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are the cornerstone of a fascinating phenomenon in the microbial world known as quorum sensing, a sophisticated form of cell-to-cell communication that allows bacteria to coordinate their behavior in a population density-dependent manner.[1][3]

First identified as the autoinducer of bioluminescence in the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), OHHL has become a model compound for studying quorum sensing.[1][2] Its discovery revolutionized our understanding of bacteria, revealing them not as solitary entities, but as highly social organisms capable of collective action. This coordinated behavior, orchestrated by molecules like OHHL, is critical for processes ranging from biofilm formation and virulence factor production to symbiosis.[3][4][5]

This guide will provide the necessary technical details to empower researchers to synthesize, handle, and study this important molecule, ultimately contributing to a deeper understanding of bacterial communication and the development of novel therapeutic strategies.

Chemical Properties and Synthesis

A thorough understanding of the chemical nature of OHHL is fundamental to its study. This section details its key physicochemical properties and provides robust protocols for its chemical synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₄ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [2] |

| Synonyms | N-(3-Oxohexanoyl)-L-homoserine lactone, OHHL, 3-oxo-C6-HSL | [2][3] |

| CAS Number | 76924-95-3 | [6] |

| Appearance | White to off-white solid | Commercially available data |

Chemical Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL)

The synthesis of OHHL is a critical step for researchers who require a pure and reliable source of this signaling molecule. Two common and effective methods are the Schotten-Baumann reaction and a route involving Meldrum's acid.[3]

This method involves the acylation of L-homoserine lactone with 3-oxohexanoyl chloride under basic conditions.[3]

Experimental Protocol:

-

Preparation of L-homoserine lactone: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Acylation: To the aqueous solution of L-homoserine lactone, add a solution of 3-oxohexanoyl chloride in dichloromethane (CH₂Cl₂) dropwise with vigorous stirring at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure OHHL.[1][3]

This multi-step synthesis offers an alternative route to OHHL.[1][3]

Experimental Protocol:

-

Acylation of Meldrum's Acid: Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C. Add pyridine, followed by the dropwise addition of butanoyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

-

Methanolysis: To the crude product from the previous step, add anhydrous methanol and reflux for 2-3 hours to yield methyl 3-oxohexanoate.[1]

-

Hydrolysis: Dissolve the methyl 3-oxohexanoate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature for 12-16 hours to hydrolyze the ester to 3-oxohexanoic acid.[1]

-

Amide Coupling: Dissolve the 3-oxohexanoic acid in anhydrous dichloromethane and cool to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). After 15-30 minutes, add L-homoserine lactone hydrobromide followed by the dropwise addition of Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

-

Purification: Purify the crude product by silica gel column chromatography as described in Method 1.[1]

Purification and Characterization

Purification of synthesized OHHL is crucial to remove any unreacted starting materials or side products.

-

Purification: Silica gel column chromatography is the most effective method for purifying OHHL. A gradient elution with increasing polarity (e.g., ethyl acetate in hexanes) typically provides the best separation.[1]

-

Characterization: The identity and purity of the synthesized OHHL should be confirmed using standard analytical techniques:

Biological Activity and Mechanism of Action

OHHL is a cornerstone molecule in the study of bacterial quorum sensing. Its primary and most well-characterized role is in the regulation of bioluminescence in Vibrio fischeri.

The LuxI/LuxR Circuit in Vibrio fischeri

The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in V. fischeri.[4]

-

Synthesis (LuxI): The enzyme LuxI, an AHL synthase, synthesizes OHHL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[8]

-

Diffusion and Accumulation: At low cell densities, OHHL is produced at a basal level and diffuses out of the cells. As the bacterial population grows, the extracellular concentration of OHHL increases.[4]

-

Reception and Activation (LuxR): Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to its cognate intracellular receptor, the transcriptional regulator LuxR.[5]

-

Gene Regulation: The LuxR-OHHL complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG). This binding event activates the transcription of the lux genes, leading to the production of luciferase and the substrates required for bioluminescence.[4][9] This creates a positive feedback loop, as the luxI gene is part of the lux operon, leading to a rapid increase in OHHL synthesis and a strong bioluminescent response.[4]

In a bulk culture of V. fischeri, the response to exogenous OHHL exhibits cooperative binding, with an equilibrium constant (Keq) of approximately 200 ± 10 nM and a Hill coefficient of 2.6 ± 0.4.[10]

Regulation of Other Genes

The influence of the LuxR-OHHL complex extends beyond the lux operon. In V. fischeri, it directly regulates the expression of other genes, including qsrP, acfA, and ribB, demonstrating a broader regulatory role for this quorum sensing system.[11][12][13]

Immunomodulatory Effects

While some longer-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) produced by Pseudomonas aeruginosa, exhibit significant immunomodulatory effects on mammalian cells, OHHL appears to be largely inactive in this regard.[2][10] Studies have shown that OHHL does not inhibit lymphocyte proliferation or the production of tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide-stimulated macrophages.[2][10] This distinction is critical for researchers investigating the host-pathogen interactions mediated by quorum sensing molecules.

Experimental Protocols for the Study of OHHL

This section provides detailed, step-by-step methodologies for key experiments involving OHHL.

Quantification of OHHL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of OHHL in complex biological samples.[5][7][14]

Experimental Protocol:

-

Sample Preparation (from bacterial supernatant):

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and acidify it with an appropriate acid (e.g., formic acid) to a pH of approximately 3-4.

-

Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.

-

Pool the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for OHHL is [M+H]⁺ (m/z 214.1). A common product ion for fragmentation is m/z 102.1, which corresponds to the homoserine lactone ring.

-

Quantification: Generate a standard curve using a series of known concentrations of pure OHHL. Spike an internal standard (e.g., a deuterated AHL) into the samples and standards for accurate quantification.

-

Quorum Sensing Bioassay using Chromobacterium violaceum CV026

The mutant strain Chromobacterium violaceum CV026 is a widely used biosensor for the detection of short-chain AHLs like OHHL. This strain is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous AHLs.[6][11][15]

Experimental Protocol:

-

Preparation of CV026 Culture: Inoculate C. violaceum CV026 into a suitable liquid medium (e.g., Luria-Bertani broth) and grow overnight with shaking at 30°C.

-

Agar Plate Assay:

-

Prepare molten LB agar and cool it to approximately 45-50°C.

-

Inoculate the molten agar with the overnight culture of CV026.

-

Pour the inoculated agar into sterile petri dishes and allow it to solidify.

-

Once solidified, create small wells in the agar or place sterile paper discs onto the surface.

-

Pipette a known amount of the sample to be tested (or a standard solution of OHHL) into the wells or onto the discs.

-

-

Incubation and Observation: Incubate the plates at 30°C for 24-48 hours. A purple halo around the well or disc indicates the presence of AHL activity. The diameter of the halo can be used for semi-quantitative analysis by comparing it to the halos produced by known concentrations of OHHL.

Bioluminescence Induction Assay in Vibrio fischeri

This assay directly measures the biological activity of OHHL by quantifying the induction of bioluminescence in a V. fischeri reporter strain.[3][10]

Experimental Protocol:

-

Preparation of V. fischeri Culture: Use a luxI mutant strain of V. fischeri which cannot produce its own OHHL but will produce light in the presence of exogenous OHHL. Grow the culture to a specific optical density (e.g., mid-log phase).

-

Assay Setup: In a 96-well microplate, add the V. fischeri culture to each well.

-

Induction: Add different concentrations of OHHL to the wells. Include a negative control (no OHHL) and a positive control (a known saturating concentration of OHHL).

-

Measurement: Incubate the plate at an appropriate temperature (e.g., 28°C) and measure the bioluminescence at regular intervals using a luminometer.

-

Data Analysis: Plot the bioluminescence intensity against the concentration of OHHL to generate a dose-response curve.

Stability and Degradation

The stability of OHHL is a critical consideration for experimental design and data interpretation.

pH-Dependent Hydrolysis

The lactone ring of OHHL is susceptible to hydrolysis, particularly under alkaline conditions.[7] This hydrolysis opens the lactone ring to form N-(3-oxohexanoyl)-L-homoserine, which is biologically inactive.

-

Acidic to Neutral pH (pH < 7): OHHL is relatively stable.

-

Alkaline pH (pH > 7): The rate of hydrolysis increases significantly with increasing pH.[7]

This pH-dependent instability should be taken into account when preparing and storing stock solutions and in the design of long-term experiments in aqueous buffers.

Enzymatic Degradation

In natural environments, the activity of OHHL can be terminated by enzymes that degrade AHLs. These enzymes, known as quorum quenching enzymes, fall into two main categories:

-

Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring.[16]

-

Acylases: These enzymes cleave the amide bond between the acyl side chain and the homoserine lactone ring.[16]

The study of these enzymes is an active area of research for the development of anti-virulence therapies that disrupt bacterial communication.

Conclusion

This compound (OHHL) is more than just a bacterial signaling molecule; it is a key that has unlocked a new field of microbiology focused on intercellular communication. Its well-characterized role in the LuxI/LuxR system of Vibrio fischeri provides a powerful model for understanding the fundamental principles of quorum sensing. For researchers in microbiology, drug discovery, and biotechnology, a thorough understanding of OHHL's synthesis, biological activity, and the methods for its study is essential. The protocols and information provided in this guide are intended to serve as a valuable resource for advancing our knowledge of the intricate molecular conversations that govern the microbial world.

References

- BenchChem. (2025). Technical Support Center: Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).

- BenchChem. (2025). Synthesis of N-(3-Oxohexanoyl)

- Abdi, N., et al. (2007). Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri. PLOS One.

- Lupp, C., & Ruby, E. G. (2005).

- BenchChem. (2025). Technical Support Center: N-(3-oxohexanoyl)-L-homoserine lactone (OOHL) Hydrolysis.

- PubChem. (n.d.). This compound.

- Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods.

- McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.

- CAS Common Chemistry. (n.d.). This compound.

- Schaefer, A. L., et al. (1996). Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri. Journal of Bacteriology.

- Urbanowski, M. L., et al. (2004). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology.

- Morin, D., et al. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices.

- Chu, W., et al. (2011). Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. PLoS One.

- Lupp, C., et al. (2003). Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri. Journal of Bacteriology.

- Rumbaugh, K. P. (Ed.). (2009). Quorum sensing: methods and protocols. Humana Press.

- Antunes, L. C., et al. (2007). Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon. Journal of Bacteriology.

- Lupp, C., et al. (2003). The Vibrio fischeri quorum-sensing systems ain and lux sequentially induce luminescence gene expression and are important for persistence in the squid light organ. Molecular Microbiology.

- Stevens, A. M., & Greenberg, E. P. (1997). Transcriptional activation of the Vibrio fischeri luxI gene by LuxR-3-oxohexanoyl-L-homoserine lactone. Journal of Bacteriology.

- Schaefer, A. L., et al. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein.

- Antunes, L. C. M., et al. (2007). Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon. Journal of Bacteriology.

- Dong, Y. H., et al. (2001). Quorum-quenching activity of a novel N-acyl homoserine lactonase from a soil bacterium, Acidovorax sp. strain MR-S7. Applied and Environmental Microbiology.

- Spangler, J. R., et al. (2014). Sequential delivery of immunomodulatory cytokines to facilitate the M1-to-M2 transition of macrophages and enhance vascularization of bone scaffolds.

- Chen, B., et al. (2020). Mechano-immunomodulation: Mechanoresponsive changes in macrophage activity and polarization.

- Wang, J., et al. (2021). Characterization and macrophages immunomodulatory activity of two water-soluble polysaccharides from Abrus cantoniensis. International Journal of Biological Macromolecules.

- Lépine, F., & Déziel, E. (2009). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. In Quorum Sensing (pp. 83-96). Humana Press.

- Delalande, L., et al. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS Microbiology Ecology.

- Dong, Y. H., et al. (2002). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Applied and Environmental Microbiology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 13. Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide structure and properties

An In-Depth Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (N-(3-Oxohexanoyl)-L-homoserine lactone)

This technical guide provides a comprehensive overview of this compound, a pivotal signaling molecule in bacterial communication. More commonly known in scientific literature as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), this molecule is a cornerstone of quorum sensing in a multitude of Gram-negative bacteria. This document will delve into the chemical structure, physicochemical properties, biological function, and the broader implications for research and drug development. The guide is intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug discovery, offering both foundational knowledge and insights into practical applications.

Chemical Identity and Structure

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] Its structure consists of a homoserine lactone ring N-acylated with a 3-oxohexanoyl chain.[3][4] This specific acyl chain length and the presence of an oxo group at the C3 position are critical for its biological specificity and activity.

Chemical Structure

The canonical SMILES representation of the molecule is CCCC(=O)CC(=O)NC1CCOC1=O.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [4] |

| Synonyms | N-(3-Oxohexanoyl)-L-homoserine lactone, 3-oxo-C6-HSL, OHHL | [1][5][6] |

| CAS Number | 143537-62-6 | [1][2] |

| Molecular Formula | C10H15NO4 | [2][3][4] |

| Molecular Weight | 213.23 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Solubility | Soluble in chloroform (>100 mg/ml).[1] Ethanol and methanol are not recommended as they can open the lactone ring.[1] | [1] |

| Storage | Stable for at least 2 years when stored at -20°C, protected from light and moisture.[1] | [1] |

Biological Significance: The Language of Bacteria

The primary and most extensively studied role of this compound is as a signaling molecule in bacterial quorum sensing.[6] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[6] This coordinated behavior enables bacteria to function as multicellular organisms, orchestrating processes that would be ineffective if undertaken by individual cells.

The LuxI/LuxR Quorum Sensing Circuit: A Paradigm

The canonical model for 3-oxo-C6-HSL-mediated quorum sensing is the LuxI/LuxR system, first identified in the bioluminescent marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).[4][6]

-

LuxI Synthase: The enzyme LuxI is responsible for synthesizing 3-oxo-C6-HSL.

-

Accumulation: As the bacterial population density increases, the concentration of secreted 3-oxo-C6-HSL in the surrounding environment rises.[1][2]

-

LuxR Receptor: Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, the transcriptional regulator LuxR.[1]

-

Gene Expression: The 3-oxo-C6-HSL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes. This binding event activates the transcription of these genes, leading to a coordinated population-wide response.[5] In the case of A. fischeri, this results in the production of luciferase and subsequent bioluminescence.[1][6]

This fundamental mechanism of action is conserved across numerous Gram-negative bacterial species, where it regulates a diverse array of physiological processes.[6]

Regulated Processes

Beyond bioluminescence, 3-oxo-C6-HSL and other AHLs are known to control a wide range of biological functions, including:

-

Virulence Factor Production: In pathogenic bacteria, quorum sensing often governs the expression of toxins, proteases, and other factors essential for causing disease.[1][5]

-

Biofilm Formation: The formation of biofilms, structured communities of bacteria embedded in a self-produced matrix, is frequently regulated by quorum sensing, contributing to antibiotic resistance and persistent infections.[1][2]

-

Antibiotic Production: In some bacteria, quorum sensing triggers the synthesis of antibiotics, providing a competitive advantage against other microorganisms.[5]

-

Motility: Swarming and other forms of bacterial motility can be under the control of quorum sensing.

The following diagram illustrates the core logic of the LuxI/LuxR quorum sensing circuit.

Caption: A simplified diagram of the LuxI/LuxR quorum sensing pathway.

Applications in Research and Drug Development

The central role of this compound in bacterial communication makes it a molecule of significant interest for both basic research and therapeutic development.

Research Applications

-

Studying Bacterial Communication: As a well-characterized autoinducer, 3-oxo-C6-HSL is a standard tool for investigating the mechanisms of quorum sensing in various bacterial species.[5]

-

Elucidating Gene Regulation: It is used to identify and study the genes and pathways that are under the control of quorum sensing.

-

Probing Host-Pathogen Interactions: Researchers use 3-oxo-C6-HSL to understand how bacteria communicate and coordinate virulence during infections.

Drug Development: Quorum Quenching

The discovery of quorum sensing has opened up new avenues for antimicrobial drug development. Instead of directly killing bacteria, which can lead to the rapid evolution of resistance, quorum quenching strategies aim to disrupt bacterial communication. By interfering with the signaling of molecules like 3-oxo-C6-HSL, it may be possible to attenuate bacterial virulence and render them more susceptible to conventional antibiotics and the host immune system. Potential quorum quenching approaches include:

-

Inhibition of AHL Synthesis: Developing molecules that block the activity of LuxI-type synthases.

-

Degradation of AHLs: Utilizing enzymes (e.g., lactonases, acylases) that inactivate AHLs.

-

Antagonism of AHL Receptors: Designing molecules that bind to LuxR-type receptors without activating them, thereby blocking the binding of the native AHL.

Experimental Protocols

Preparation of Stock Solutions

For experimental use, it is crucial to prepare stock solutions of this compound correctly to ensure its stability and activity.

-

Weighing: Accurately weigh the desired amount of 3-oxo-C6-HSL powder in a sterile microfuge tube.

-

Solvent Selection: As recommended, use a high-purity, anhydrous solvent such as chloroform for initial dissolution to create a concentrated stock.[1] Avoid protic solvents like ethanol or methanol for long-term storage as they can hydrolyze the lactone ring.[1]

-

Dissolution: Add the appropriate volume of chloroform to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1] For use in aqueous cell cultures, the chloroform stock can be evaporated under a stream of nitrogen, and the resulting film can be resuspended in the desired culture medium or buffer immediately before use.

Bioassay for Quorum Sensing Activation

A common method to assess the activity of 3-oxo-C6-HSL is to use a reporter strain of bacteria that produces a measurable signal (e.g., light, color) in response to the molecule.

-

Reporter Strain: Utilize a bacterial reporter strain that lacks its own AHL synthase but possesses a functional AHL receptor and a reporter gene under the control of a quorum-sensing-regulated promoter (e.g., E. coli JM109 with a plasmid carrying luxR and the luxI promoter fused to gfp).

-

Culture Preparation: Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Assay Setup: In a 96-well microplate, add a subculture of the reporter strain to fresh medium.

-

Treatment: Add serial dilutions of the prepared 3-oxo-C6-HSL solution to the wells. Include a negative control (solvent only) and a positive control (if available).

-

Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).

-

Measurement: Measure the reporter signal (e.g., fluorescence for GFP) using a plate reader.

-

Data Analysis: Plot the reporter signal as a function of the 3-oxo-C6-HSL concentration to determine the dose-response curve and the effective concentration for activation.

Conclusion

This compound, or 3-oxo-C6-HSL, is more than just a chemical compound; it is a key to understanding the complex social lives of bacteria. Its role as a primary signaling molecule in quorum sensing has profound implications for microbiology, infectious disease, and biotechnology. A thorough understanding of its structure, properties, and biological function is essential for researchers and scientists seeking to unravel the intricacies of bacterial communication and to develop novel strategies for combating bacterial infections.

References

-

PubChem. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505. [Link]

-

PubChem. This compound | C10H15NO4 | CID 119133. [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. AdipoGen N-(3-Oxohexanoyl)-L-homoserine lactone, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

The Architect of Bacterial Collectives: A Technical Guide to N-(3-Oxohexanoyl)homoserine Lactone Function

Foreword: The Language of the Unseen

In the intricate world of microbiology, communication is paramount to survival and pathogenesis. Bacteria, often perceived as simple unicellular organisms, engage in sophisticated social behaviors orchestrated by a chemical language. Among the most well-studied dialects of this language is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. At the heart of many Gram-negative bacterial communication networks lies a small, diffusible signaling molecule: N-(3-Oxohexanoyl)homoserine lactone (OHHL). This technical guide provides an in-depth exploration of OHHL, from its fundamental role in the canonical LuxI/LuxR circuit to its broader implications in virulence, biofilm formation, and as a target for novel therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OHHL's function and the methodologies to study it.

The Core Paradigm: The LuxI/LuxR Circuit in Vibrio fischeri

The discovery of OHHL and its function is intrinsically linked to the mesmerizing bioluminescence of the marine bacterium Vibrio fischeri.[1][2] This bacterium only produces light when it reaches a high cell density, a phenomenon controlled by the archetypal LuxI/LuxR quorum-sensing system.[1]

1.1. The Molecular Players and their Symphony

The LuxI/LuxR system is a paradigm for understanding AHL-mediated quorum sensing.[1][3] It is comprised of two key proteins:

-

LuxI: An N-acyl-homoserine lactone (AHL) synthase that catalyzes the production of OHHL from S-adenosylmethionine (SAM) and a fatty acid precursor.[4][5][6]

-

LuxR: A cytoplasmic transcriptional regulator that acts as the receptor for OHHL.[3]

1.2. The Mechanism of Action: A Density-Dependent Switch

At low cell densities, LuxI produces a basal level of OHHL, which diffuses freely across the bacterial cell membrane into the surrounding environment.[7] As the bacterial population grows, the extracellular concentration of OHHL increases. Once a critical threshold concentration is reached, OHHL diffuses back into the cells and binds to the LuxR protein.[1] This binding event induces a conformational change in LuxR, causing it to dimerize and stabilizing the protein.[3] The OHHL-LuxR complex then functions as a transcriptional activator, binding to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG).[1][8] This binding recruits RNA polymerase, initiating the transcription of the genes responsible for bioluminescence (luciferase, encoded by luxA and luxB) and, importantly, the luxI gene itself.[1] This creates a positive feedback loop, leading to a rapid and coordinated increase in both OHHL synthesis and light production throughout the population.[8]

Caption: The canonical LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.

Beyond Bioluminescence: The Multifaceted Functions of OHHL

While first identified for its role in bioluminescence, the influence of OHHL extends to a wide array of physiological processes in diverse Gram-negative bacteria, many of which are critical for pathogenesis and environmental adaptation.

2.1. A Key Regulator of Virulence

In numerous pathogenic bacteria, OHHL-mediated quorum sensing governs the expression of virulence factors in a density-dependent manner. This strategy allows pathogens to remain undetected by the host's immune system until they reach a sufficient population to mount a coordinated and overwhelming attack.[9][10] For instance, in the opportunistic human pathogen Pseudomonas aeruginosa, while N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are the primary AHLs, other AHLs, including OHHL, can be produced and contribute to the complex regulatory network controlling the expression of virulence factors such as elastase, alkaline protease, and exotoxin A.[11][12][13] In the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora), OHHL is essential for the production of pectolytic enzymes that cause soft rot disease.[14]

2.2. The Architect of Biofilms

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[15] This mode of growth provides bacteria with increased resistance to antibiotics and host immune defenses. OHHL and other AHLs play a crucial role in the development and maturation of biofilms in many bacterial species.[15] The accumulation of OHHL at high cell densities can trigger the expression of genes involved in EPS production, cell adhesion, and the formation of the characteristic three-dimensional architecture of mature biofilms.

Table 1: Quantitative Production of OHHL in Various Bacterial Species

| Bacterial Species | Typical OHHL Concentration | Reference |

| Pectobacterium carotovorum | > 2 pg/cfu | [16] |

| Yersinia enterocolitica | Nanomolar to Micromolar range | [2][16] |

| Vibrio fischeri | Nanomolar range | [16] |

| Erwinia carotovora | Induction threshold of ~0.5 µg/ml | [17] |

| Pseudomonas aeruginosa | Present as a minor AHL | [11] |

Methodologies for the Study of OHHL

A comprehensive understanding of OHHL's function requires robust methodologies for its detection, quantification, and the analysis of its effects on bacterial physiology.

3.1. Extraction of OHHL from Bacterial Cultures

The first step in analyzing OHHL is its extraction from bacterial culture supernatants. Liquid-liquid extraction (LLE) is a commonly employed technique.

Protocol 1: Liquid-Liquid Extraction of OHHL

-

Culture Growth and Supernatant Collection: Grow the bacterial strain of interest to the desired growth phase (typically stationary phase for maximal AHL production) in an appropriate liquid medium. Centrifuge the culture to pellet the cells. Carefully collect the supernatant.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (0.1% v/v glacial acetic acid). The acidification helps to keep the lactone ring of the AHL intact.

-

Mixing and Phase Separation: Stopper the separatory funnel and invert it several times, venting frequently to release pressure. Allow the phases to separate. The organic phase (top layer) will contain the AHLs.

-

Collection and Repetition: Drain the lower aqueous phase. Collect the upper organic phase. Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize recovery.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent using a rotary evaporator or a stream of nitrogen gas.

-

Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent, such as acetonitrile or methanol, for subsequent analysis.

3.2. Detection and Quantification of OHHL

Several methods can be used for the detection and quantification of OHHL, each with its own advantages in terms of sensitivity, specificity, and throughput.

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a relatively simple and cost-effective method for the separation and preliminary identification of AHLs.

Protocol 2: Thin-Layer Chromatography for OHHL Detection

-

Plate Preparation: Use a C18 reversed-phase TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

-

Sample Application: Spot a small volume (1-5 µL) of the resuspended AHL extract onto the starting line. Also spot known concentrations of a synthetic OHHL standard for comparison.

-

Chromatogram Development: Place the TLC plate in a developing chamber containing a mobile phase of 60% (v/v) methanol in water. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

-

Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

-

Bio-overlay: Overlay the dried TLC plate with an agar medium seeded with a suitable AHL reporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026. These strains will produce a visible signal (e.g., color change or bioluminescence) in the presence of AHLs.

-

Incubation and Visualization: Incubate the plate overnight at the appropriate temperature for the reporter strain. The presence of OHHL will be indicated by a spot of color or light at a specific retention factor (Rf) value, which can be compared to the standard.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of AHLs.[7][18]

Protocol 3: GC-MS Analysis of OHHL

-

Sample Preparation: The resuspended AHL extract can often be directly injected, though derivatization may sometimes be employed to improve volatility and thermal stability.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the AHLs of interest.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. For identification, full-scan mass spectra are acquired. A characteristic fragment ion for many AHLs is found at m/z 143, which corresponds to the protonated homoserine lactone ring.[7]

-

Quantification: For quantification, the mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring for the characteristic fragment ions of OHHL. A calibration curve is generated using synthetic OHHL standards to determine the concentration in the unknown sample.

3.2.3. Bioluminescent Reporter Assays

Bioluminescent reporter strains offer a highly sensitive and high-throughput method for quantifying AHL activity.[19] These strains typically contain a plasmid with a luxR homolog and a promoter responsive to a specific AHL fused to the luxCDABE reporter genes.

Protocol 4: Bioluminescent Reporter Assay for OHHL

-

Reporter Strain Preparation: Grow an overnight culture of the E. coli or other suitable host strain carrying the OHHL-responsive reporter plasmid.

-

Assay Setup: In a 96-well microtiter plate, add a small volume of the AHL extract or a dilution thereof to the wells. Also, prepare a standard curve using known concentrations of synthetic OHHL.

-

Inoculation: Dilute the overnight culture of the reporter strain in fresh medium and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours).

-

Measurement: Measure the luminescence produced in each well using a luminometer or a plate reader with luminescence detection capabilities.

-

Data Analysis: Subtract the background luminescence (from wells with no AHL) and plot the luminescence values against the known concentrations of the OHHL standards to generate a standard curve. Use this curve to determine the concentration of OHHL in the unknown samples.

Caption: A generalized experimental workflow for the study of OHHL.

3.3. Assessing the Functional Role of OHHL

To understand the physiological consequences of OHHL signaling, it is essential to study its effects on bacterial behavior.

3.3.1. Biofilm Formation Assays

The microtiter dish biofilm formation assay is a widely used method to quantify the ability of bacteria to form biofilms.[15][20]

Protocol 5: Microtiter Dish Biofilm Formation Assay

-

Culture Preparation: Grow overnight cultures of the wild-type strain, a luxI mutant (unable to produce OHHL), and the luxI mutant supplemented with exogenous OHHL.

-

Inoculation: Dilute the overnight cultures in fresh medium and add them to the wells of a 96-well microtiter plate. Include a negative control with sterile medium only.

-

Incubation: Incubate the plate at an appropriate temperature without shaking for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic (free-floating) cells by gently decanting the medium and washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).

-

Staining: Add a solution of crystal violet (0.1% w/v) to each well and incubate at room temperature for 15-20 minutes. The crystal violet will stain the attached biofilm.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove any excess stain.

-

Solubilization and Quantification: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm. Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of approximately 550-590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

The Broader Context and Future Directions

The study of OHHL and other AHLs has revolutionized our understanding of bacterial communication and its role in infection and symbiosis. As our knowledge of these signaling networks deepens, so too does the potential for therapeutic intervention.

4.1. Quorum Quenching: Silencing Bacterial Conversations

The critical role of OHHL in regulating virulence has made the LuxI/LuxR system an attractive target for the development of novel anti-infective agents. The concept of "quorum quenching" aims to disrupt bacterial communication rather than directly killing the bacteria, which may exert less selective pressure for the development of resistance. Strategies for quorum quenching include:

-

Inhibition of AHL Synthases: Developing small molecules that block the active site of LuxI-type enzymes, thereby preventing the production of OHHL.

-

AHL Degradation: Utilizing enzymes, such as lactonases and acylases, that can degrade OHHL and other AHLs.

-

Antagonism of AHL Receptors: Designing molecules that bind to LuxR-type receptors but do not activate them, thereby competitively inhibiting the binding of OHHL.

4.2. Concluding Remarks

N-(3-Oxohexanoyl)homoserine lactone is more than just a chemical messenger; it is a cornerstone of bacterial sociality. From the depths of the ocean to the confines of a human host, this small molecule empowers bacteria to act as coordinated, multicellular entities. A thorough understanding of its function, facilitated by the robust methodologies outlined in this guide, is essential for researchers and clinicians alike as we continue to unravel the complexities of the microbial world and devise new strategies to combat infectious diseases.

References

-

Cataldi, T. R. I., Bianco, G., Frommberger, M., & Schmitt-Kopplin, P. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341–1344. [Link]

-

Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 349-357. [Link]

-

Cataldi, T. R. I., Bianco, G., Frommberger, M., & Schmitt-Kopplin, P. (2004). Direct analysis of selected N-acyl- L-homoserine lactones by gas chromatography/mass spectrometry. ResearchGate. [Link]

-

Wang, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 113(3), 563-574. [Link]

-

iGEM. (2019). Team:Michigan/Experiment. [Link]

-

Zhu, J., & Winans, S. C. (2001). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 67(8), 3474-3479. [Link]

-

Cataldi, T. R. I., et al. (2004). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. ResearchGate. [Link]

-

Rani, A., et al. (2015). GC-MS characteristics of N-acyl homoserine lactones in standard solutions. ResearchGate. [Link]

-

Pearson, J. P., et al. (1995). Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 92(20), 9427-9431. [Link]

-

Shaw, P. D., et al. (1997). Detection of AHLs by thin layer chromatography (TLC) with the A. tumefaciens NTL4 (pZLR4) strain used as a biosensor. ResearchGate. [Link]

-

Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. ResearchGate. [Link]

-

Kumari, A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

-

Williams, P., et al. (2000). Quorum sensing and the regulation of virulence gene expression in pathogenic bacteria. International Journal of Medical Microbiology, 290(4-5), 293-300. [Link]

-

Ortori, C. A., et al. (2011). Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(1), 149-161. [Link]

-

Fletcher, M. P., et al. (2007). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. ResearchGate. [Link]

-

Kravchenko, V. V., et al. (2012). The Pseudomonas aeruginosa N-acylhomoserine lactone quorum sensing molecules target IQGAP1 and modulate epithelial cell migration. Cellular Microbiology, 14(12), 1846-1860. [Link]

-

Déziel, E., et al. (2005). LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa. Journal of Bacteriology, 187(15), 5143-5152. [Link]

-

iGEM. (2016). Team:Tokyo Tech/AHL Assay/AHL Reporter Assay. [Link]

-

Pearson, J. P., et al. (1995). A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 92(5), 1490-1494. [Link]

-

Schaefer, A. L., et al. (2000). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 182(23), 6779-6785. [Link]

-

Smith, R. S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 185(23), 7026-7036. [Link]

-

Pierson, L. S., 3rd, & Pierson, E. A. (2002). Quorum sensing in plant-associated bacteria. Current Opinion in Plant Biology, 5(4), 295-300. [Link]

-

ResearchGate. (2016). What is the accurate procedure for identifying AHLs (Quorum sensing signals) through TLC method?. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]

-

Kalia, V. C. (2013). Exploiting Quorum Sensing To Confuse Bacterial Pathogens. ResearchGate. [Link]

-

Li, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1636. [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

-

Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

-

Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. ResearchGate. [Link]

-

Zhu, J., et al. (2002). Quorum-sensing regulators control virulence gene expression in Vibrio cholerae. Proceedings of the National Academy of Sciences, 99(5), 3129-3134. [Link]

-

Operachem. (2024). TLC - Thin Layer Chromatography. [Link]

-

Hanzelka, B. L., & Greenberg, E. P. (1996). Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein. Journal of Bacteriology, 178(21), 6399-6402. [Link]

-

Vu, H. T. L., et al. (2019). Robust biofilm assay for quantification and high throughput screening applications. Journal of Microbiological Methods, 159, 59-66. [Link]

-

Winson, M. K., et al. (1998). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. ResearchGate. [Link]

-

Zgonc, A., et al. (2020). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 412(15), 3689-3701. [Link]

-

Giraud, E., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(15), 3703-3714. [Link]

-

Khan, S. R., et al. (2007). N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84. Applied and Environmental Microbiology, 73(22), 7443-7452. [Link]

-

Bainton, N. J., et al. (1992). N-(3-oxohexanoyl)-L-homoserine lactone regulates carbapenem antibiotic production in Erwinia carotovora. Biochemical Journal, 288(Pt 3), 997-1004. [Link]

-

Protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. [Link]

-

Schaefer, A. L., et al. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. ResearchGate. [Link]

-

Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9. [Link]

-

ResearchGate. (n.d.). OHHL does not decline in stationary-phase anaerobic cultures. [Link]

-

Abbexa. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

-

Duarte, A. S., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]

Sources

- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]

- 4. researchgate.net [researchgate.net]

- 5. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quorum sensing and the regulation of virulence gene expression in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Verification Required - Princeton University Library [oar.princeton.edu]

- 11. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. courses.washington.edu [courses.washington.edu]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. portlandpress.com [portlandpress.com]

- 18. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Bacterial Communication: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Decoding the Language of Bacteria

In the intricate world of microbiology, the ability of bacteria to communicate and coordinate their behavior is a cornerstone of their survival and virulence. This collective action, known as quorum sensing (QS), is orchestrated by a fascinating class of signaling molecules. Among the most studied of these is 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a molecule that has unlocked our understanding of bacterial social networking and opened new avenues for antimicrobial strategies. This technical guide provides an in-depth exploration of this pivotal compound, offering researchers and drug development professionals a comprehensive resource on its synthesis, biological function, and its role as a therapeutic target.

Section 1: Unveiling the Molecule: Identity and Physicochemical Properties

This compound, registered under CAS number 76924-95-3, is more commonly known in the scientific community as N-(3-Oxohexanoyl)-DL-homoserine lactone, often abbreviated as 3OC6-HSL.[1][2][3] It belongs to the N-acyl homoserine lactone (AHL) family of signaling molecules, which are the primary language of communication for many Gram-negative bacteria.[3]

The structure of 3OC6-HSL consists of a conserved homoserine lactone ring attached to a 6-carbon acyl side chain with a ketone group at the third carbon. This specific chemical architecture is crucial for its biological activity, allowing it to be recognized by its cognate receptor proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76924-95-3 | [2] |

| Molecular Formula | C10H15NO4 | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [1] |

| Synonyms | N-(3-Oxohexanoyl)-DL-homoserine lactone, 3OC6-HSL | [3] |

| Appearance | White solid | [3] |

| Solubility | Soluble in chloroform. Ethanol and methanol are not recommended as they can open the lactone ring. | [3] |

Section 2: The Art of Synthesis: Crafting the Key to Bacterial Communication

The availability of high-purity 3OC6-HSL is paramount for research into quorum sensing. Several synthetic routes have been established, with the Schotten-Baumann reaction and a method utilizing Meldrum's acid being the most prevalent. The choice of method often depends on the desired scale, available starting materials, and the need for stereospecificity.

Comparative Analysis of Synthetic Methodologies

The Schotten-Baumann reaction offers a straightforward approach involving the acylation of a homoserine lactone with an appropriate acid chloride under basic conditions.[4] Its primary advantage lies in its relative simplicity and the ready availability of starting materials. However, a significant drawback is the potential for undesired hydrolysis of the acid chloride in the aqueous basic environment, which can reduce the overall yield.[1][5] The use of a two-phase solvent system can help mitigate this issue by keeping the reactants and product primarily in the organic phase while the base neutralizes the generated acid in the aqueous phase.[4]

The Meldrum's acid route provides an alternative that can offer higher purity and better control over the final product. This method involves the acylation of Meldrum's acid, followed by reaction with the homoserine lactone. While potentially more steps are involved, this approach can be advantageous for achieving higher yields and is amenable to producing stereospecific isomers if a chiral starting material is used.

Detailed Experimental Protocol: Schotten-Baumann Synthesis of 3OC6-HSL

This protocol outlines a general procedure for the synthesis of 3OC6-HSL via the Schotten-Baumann reaction. The causality behind the chosen conditions is to maximize the acylation reaction while minimizing the hydrolysis of the acid chloride. The biphasic system is critical for this separation of reaction and neutralization.

Materials:

-

L-homoserine lactone hydrobromide

-

3-oxohexanoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Preparation of the Amine: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the hydrobromide salt, liberating the free amine. Extract the aqueous solution multiple times with dichloromethane to transfer the L-homoserine lactone into the organic phase. The choice of dichloromethane is due to its immiscibility with water and its ability to dissolve the lactone.

-

Acylation Reaction: Combine the dichloromethane extracts and cool the solution to 0°C in an ice bath. This low temperature is crucial to control the exothermicity of the acylation reaction and to further reduce the rate of acid chloride hydrolysis.

-

Slowly add a solution of 3-oxohexanoyl chloride in dichloromethane to the cooled L-homoserine lactone solution with vigorous stirring. The slow addition ensures that the concentration of the acid chloride remains low, favoring the reaction with the amine over hydrolysis.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid chloride and HCl byproduct) and brine (to remove residual water).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. This step is essential to remove any unreacted starting materials and byproducts, yielding pure this compound.

Caption: Workflow for the Schotten-Baumann synthesis of 3OC6-HSL.

Section 3: The Biological Significance: A Master Regulator of Bacterial Behavior

3OC6-HSL is a quintessential example of an autoinducer, a signaling molecule that bacteria use to gauge their population density.[3] This process, known as quorum sensing, allows a population of bacteria to switch from individual, planktonic lifestyles to coordinated, multicellular-like behaviors once a critical population density (a "quorum") is reached.

Mechanism of Action: The LuxI/LuxR Signaling Cascade

The canonical signaling pathway involving 3OC6-HSL is the LuxI/LuxR system, first characterized in the bioluminescent marine bacterium Aliivibrio fischeri.[6]

-

Synthesis: The enzyme LuxI, an AHL synthase, synthesizes 3OC6-HSL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).

-

Diffusion and Accumulation: 3OC6-HSL is a small, lipid-soluble molecule that can freely diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of 3OC6-HSL increases.

-

Receptor Binding: Once the intracellular concentration of 3OC6-HSL reaches a threshold, it binds to its cognate cytoplasmic receptor protein, LuxR.

-

Conformational Change and Dimerization: The binding of 3OC6-HSL induces a conformational change in LuxR, causing it to dimerize and stabilize.

-

DNA Binding and Gene Regulation: The LuxR-3OC6-HSL complex then binds to specific DNA sequences called "lux boxes" in the promoter regions of target genes, activating or repressing their transcription. In the case of A. fischeri, this leads to the expression of the lux operon and subsequent bioluminescence.

Caption: The LuxI/LuxR quorum sensing signaling cascade.

Role in Pathogenesis: Virulence and Biofilm Formation

In pathogenic bacteria such as Pseudomonas aeruginosa, quorum sensing systems homologous to the LuxI/LuxR system regulate the expression of a wide array of virulence factors and are critical for the formation of biofilms.[7][8] 3OC6-HSL and other AHLs can control the production of toxins, proteases, and other factors that contribute to the bacterium's ability to cause disease.[7] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offer protection from antibiotics and the host immune system. The formation of these resilient structures is often a quorum-sensing-dependent process.

Section 4: A Target for Therapeutic Intervention: Quorum Sensing Inhibition

The rise of antibiotic resistance has necessitated the development of novel antimicrobial strategies. Targeting bacterial communication, rather than bacterial growth, is an attractive approach as it may exert less selective pressure for the development of resistance.[8] This strategy, known as quorum sensing inhibition (QSI), aims to disrupt the signaling pathways that control virulence and biofilm formation, effectively "disarming" the bacteria.

Strategies for Discovering Quorum Sensing Inhibitors

Several strategies are employed to identify molecules that can interfere with the 3OC6-HSL/LuxR system:

-

High-Throughput Screening (HTS): Large chemical libraries can be screened for their ability to inhibit a quorum-sensing-dependent phenotype, such as bioluminescence in a reporter strain.[9]

-

Structure-Based Drug Design: The crystal structures of LuxR-type proteins can be used to computationally design or screen for molecules that bind to the 3OC6-HSL binding site, acting as competitive inhibitors.[10]

-

Natural Product Screening: Natural sources, such as plants and other microorganisms, are screened for the production of compounds that can interfere with quorum sensing.

Experimental Protocol: Bioluminescence-Based Quorum Sensing Inhibition Assay

This protocol describes a common and effective method for screening for inhibitors of the 3OC6-HSL/LuxR system using a genetically engineered reporter strain of E. coli. This strain contains the luxR gene and the promoter of the luxI gene fused to a reporter gene, such as that for green fluorescent protein (GFP) or the luxCDABE operon for bioluminescence. The rationale for using a reporter strain is to create a sensitive and quantifiable output that is directly linked to the activation of the LuxR receptor by 3OC6-HSL.

Materials:

-

E. coli reporter strain (e.g., containing pSB401)

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotic for plasmid maintenance

-

3OC6-HSL stock solution

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Luminometer or fluorescence plate reader

Procedure:

-

Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotic and grow overnight with shaking at 37°C.

-

Subculture: The next day, dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase of growth. This ensures that the bacteria are metabolically active and responsive.

-

Assay Setup: In a 96-well microtiter plate, add the subcultured reporter strain to each well.

-

Add 3OC6-HSL to the wells at a concentration known to induce a sub-maximal response. The use of a sub-maximal concentration is critical to be able to detect both agonistic and antagonistic effects of the test compounds.

-

Add the test compounds at various concentrations to the wells. Include appropriate controls:

-

Negative control: Reporter strain only (no 3OC6-HSL or test compound).

-

Positive control: Reporter strain with 3OC6-HSL (no test compound).

-

Solvent control: Reporter strain with 3OC6-HSL and the solvent used to dissolve the test compounds.

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 4-6 hours).

-

Measurement: Measure the bioluminescence or fluorescence using a plate reader. Also, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth, ensuring that any observed inhibition of the reporter signal is not due to cytotoxicity of the test compound.

-

Data Analysis: Calculate the percentage of inhibition of the reporter signal for each test compound concentration relative to the positive control. Plot the data to determine the IC₅₀ value (the concentration of the inhibitor that causes a 50% reduction in the reporter signal).

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Screening of Bacterial Quorum Sensing Inhibitors in a Vibrio fischeri LuxR-Based Synthetic Fluorescent E. coli Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - preLights [prelights.biologists.com]

- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting quorum sensing in Pseudomonas aeruginosa with high-affinity inhibitors: A high-throughput screening and in-silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Design and Biological Evaluation of Triphenyl Scaffold-Based Hybrid Compounds as Hydrolytically Stable Modulators of a LuxR-Type Quorum Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: A Technical Guide for Researchers

An In-depth Exploration of a Key Bacterial Signaling Molecule in Quorum Sensing and its Implications for Drug Development

Introduction

In the intricate world of microbiology, bacteria have evolved sophisticated communication systems to coordinate their collective behavior. Central to this is a phenomenon known as quorum sensing (QS), a cell-to-cell signaling mechanism that allows bacteria to monitor their population density and, in response, regulate gene expression. A pivotal player in this process, particularly in Gram-negative bacteria, is the signaling molecule 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, more commonly referred to as N-(3-oxohexanoyl)-L-homoserine lactone or 3-oxo-C6-HSL. This guide provides a comprehensive technical overview of the biological role of 3-oxo-C6-HSL, its mechanism of action, and its profound implications for virulence, biofilm formation, and host-pathogen interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical signaling molecule.

The Central Role of 3-oxo-C6-HSL in Quorum Sensing

3-oxo-C6-HSL is a member of the N-acyl-homoserine lactone (AHL) family of autoinducers. Its production and detection form the basis of a canonical QS system, most famously characterized in the marine bacterium Vibrio fischeri.[1][2] In this system, and others like it, the concentration of 3-oxo-C6-HSL in the environment serves as a proxy for bacterial population density.

At low cell densities, 3-oxo-C6-HSL is produced at a basal level by a LuxI-type synthase enzyme.[3] As the bacterial population grows, the extracellular concentration of this signaling molecule increases. Upon reaching a critical threshold, 3-oxo-C6-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator protein.[4] This binding event induces a conformational change in the LuxR protein, activating it to bind to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, initiates the transcription of genes that govern collective behaviors.[4]

A key feature of this system is a positive feedback loop, where the activated LuxR-3-oxo-C6-HSL complex often upregulates the expression of the luxI gene, leading to a rapid amplification of the signal and a synchronized response across the population.[4]

Signaling Pathway of 3-oxo-C6-HSL in Quorum Sensing

Caption: The LuxI/LuxR quorum sensing circuit mediated by 3-oxo-C6-HSL.

Biosynthesis of 3-oxo-C6-HSL

The synthesis of 3-oxo-C6-HSL is a highly specific enzymatic reaction catalyzed by LuxI-type synthases.[3] These enzymes utilize two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexanoyl-ACP, which provides the acyl side chain.[5] The specificity of the LuxI synthase for a particular acyl-ACP determines the identity of the AHL molecule produced.

Biosynthesis Pathway

Caption: Enzymatic synthesis of 3-oxo-C6-HSL by a LuxI-type synthase.

Biological Functions Regulated by 3-oxo-C6-HSL

The activation of the LuxR-3-oxo-C6-HSL complex triggers a cascade of gene expression leading to a variety of phenotypic changes. These are often crucial for the survival, propagation, and virulence of the bacterial population.

Bioluminescence

The most well-documented function of 3-oxo-C6-HSL is the regulation of bioluminescence in Vibrio fischeri. The activated LuxR-HSL complex directly induces the expression of the luxICDABEG operon, which contains the genes necessary for light production.[2] This symbiotic relationship with marine organisms provides camouflage in exchange for a nutrient-rich environment for the bacteria.

Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. 3-oxo-C6-HSL and other AHLs are known to regulate the production of extracellular polymeric substances (EPS), which form the structural matrix of biofilms.[6] The coordinated expression of genes involved in EPS synthesis and cell adhesion is often under the control of quorum sensing.

Virulence Factor Production

In pathogenic bacteria, quorum sensing, and specifically signaling via molecules like 3-oxo-C6-HSL, plays a direct role in the expression of virulence factors. These can include toxins, proteases, and other secreted enzymes that contribute to host tissue damage and immune evasion. By coordinating the release of these factors at high cell densities, bacteria can overwhelm host defenses and establish a successful infection.

Impact on Host-Pathogen Interactions

Beyond its role in bacterial communication, 3-oxo-C6-HSL and other AHLs can also directly interact with and modulate host eukaryotic cells, adding another layer of complexity to host-pathogen interactions. While much of the research on immunomodulation has focused on longer-chain AHLs like 3-oxo-C12-HSL produced by Pseudomonas aeruginosa, the principles are relevant to understanding the potential effects of 3-oxo-C6-HSL.[5][7]

AHLs have been shown to influence a range of host immune responses, including:

-